molecular formula C9H12ClN3O B1468963 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine CAS No. 1342391-78-9

2-chloro-N-(oxan-3-yl)pyrimidin-4-amine

Cat. No. B1468963
CAS RN: 1342391-78-9
M. Wt: 213.66 g/mol
InChI Key: SMEWBGPILUISCA-UHFFFAOYSA-N
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Description

2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C9H12ClN3O . It is a pyrimidine analogue with potential antineoplastic activity.


Molecular Structure Analysis

The molecular structure of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a chloro group attached to the second position of the pyrimidine ring and an oxan-3-yl group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is a powder at room temperature . Its molecular weight is 255.75 . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Antitubercular Agents

The pyrimidine derivatives, including 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine , have been explored for their potential as antitubercular agents. These compounds have been synthesized and tested for their activity against Mycobacterium tuberculosis . The structure-activity relationships of these derivatives provide insights into the contributions of different substitutions at the C-4 position of the 7-deazapurine ring. Some of these compounds have shown promising minimum inhibitory concentration (MIC) values, indicating their potential in developing new anti-TB compounds .

Kinase Inhibitors in Cancer Therapy

This compound is also a part of the synthesis of new derivatives that act as multi-targeted kinase inhibitors. These inhibitors are crucial in cancer therapy as they can interfere with the signaling pathways that promote cancer cell proliferation and survival. Specifically, halogenated derivatives of pyrimidine have shown cytotoxic effects against various cancer cell lines and have the potential to induce apoptosis. The introduction of the chloro group in 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine could enhance the potency and selectivity of these kinase inhibitors .

Drug Discovery

In drug discovery, the unique properties of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine make it a valuable material for the synthesis of novel compounds. Its versatility allows for diverse applications in creating new drugs, especially when targeting diseases that require intervention at the molecular level. The compound’s ability to be modified and incorporated into larger, more complex structures makes it a significant player in the development of new therapeutic agents.

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.

Mode of Action

2-chloro-N-(oxan-3-yl)pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it This interaction can inhibit the normal function of the enzyme, leading to disruption in the biosynthesis of fatty acids

Biochemical Pathways

The inhibition of the acetyl-CoA carboxylase enzyme by 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine affects the fatty acid biosynthesis pathway . This disruption can lead to downstream effects such as the inhibition of cell membrane formation and function in microorganisms, leading to their death.

Result of Action

The result of the action of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is the inhibition of growth in certain microorganisms. It has demonstrated moderate antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Future Directions

The future directions of research involving 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine could potentially focus on its antineoplastic activity and its potential use in cancer therapy . Further studies could also explore its synthesis process and its physical and chemical properties.

properties

IUPAC Name

2-chloro-N-(oxan-3-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-9-11-4-3-8(13-9)12-7-2-1-5-14-6-7/h3-4,7H,1-2,5-6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEWBGPILUISCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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